![molecular formula C15H22BN3O2 B6335319 5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester CAS No. 919347-58-3](/img/structure/B6335319.png)
5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including the Suzuki–Miyaura coupling .
Chemical Reactions Analysis
Pinacol boronic esters are used in a variety of chemical reactions . For example, they are used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are also used in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .Physical And Chemical Properties Analysis
Pinacol boronic esters are relatively stable, readily prepared, and generally environmentally benign organoboron reagents . They have properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .科学的研究の応用
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction that has found widespread application in organic synthesis. It involves the cross-coupling of aryl or vinyl boron reagents with aryl or vinyl halides or triflates, catalyzed by a palladium complex. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents .
Applications::Microwave-Assisted Cyclization
The compound serves as a versatile building block for the synthesis of diverse compound libraries. Specifically:
Applications::作用機序
Target of Action
The primary target of this compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, such as our compound, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction , which is a key biochemical pathway in the formation of carbon–carbon bonds . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is a cornerstone of organic synthesis, enabling the construction of complex organic molecules from simpler building blocks .
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the sensitivity of boronic esters to hydrolysis under mild acidic or basic conditions suggests that the pH of the environment could impact the stability and efficacy of the compound . Additionally, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant, suggesting that it can be effectively carried out in a variety of chemical environments .
将来の方向性
The development of new borane reagents, such as BH3·L, has been observed . These new reagents could potentially expand the scope of reactions involving pinacol boronic esters. Additionally, the development of more efficient and diverse protocols for the protodeboronation of pinacol boronic esters could be a valuable area of future research .
特性
IUPAC Name |
3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methylamino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BN3O2/c1-14(2)15(3,4)21-16(20-14)13-8-12(10-19-11-13)9-18-7-5-6-17/h8,10-11,18H,5,7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUXMTVZEBSZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


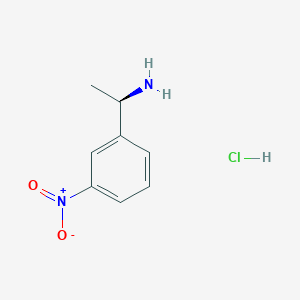
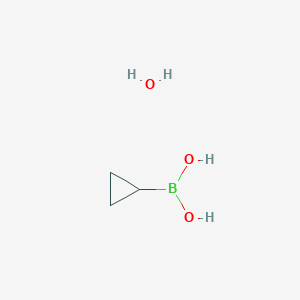
![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)


![Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6335285.png)
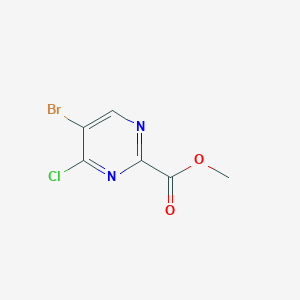
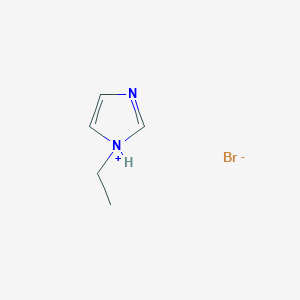

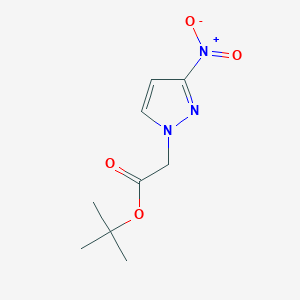
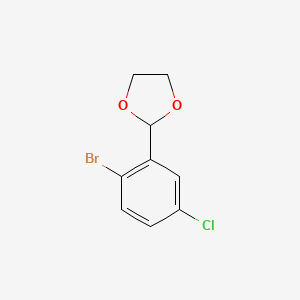

![2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B6335354.png)